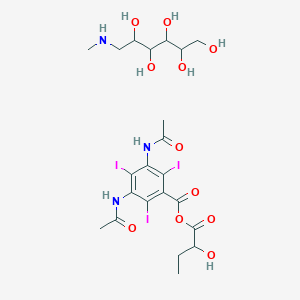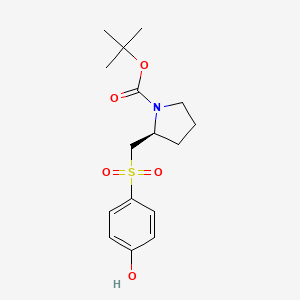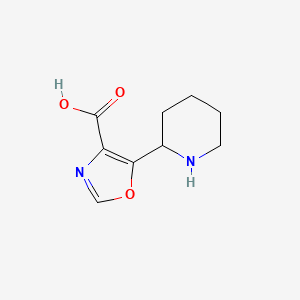
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodo-benzoate, (2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodo-benzoate, (2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, acetamido, triiodo, and methylamino groups. These functional groups contribute to the compound’s diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodo-benzoate, (2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of 2-hydroxybutanoyl group: This step involves the esterification of butanoic acid with a hydroxyl-containing compound under acidic conditions.
Introduction of 3,5-diacetamido-2,4,6-triiodo-benzoate: This step requires the iodination of a benzoic acid derivative followed by acetylation to introduce the acetamido groups.
Synthesis of (2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol: This step involves the reduction of a hexose derivative followed by methylation to introduce the methylamino group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The key steps include:
Bulk esterification and iodination: These reactions are carried out in large reactors with precise control over temperature and pH.
Purification and isolation: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodo-benzoate, (2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl and methylamino groups can be oxidized to form corresponding carbonyl and nitroso compounds.
Reduction: The acetamido and triiodo groups can be reduced to form amines and deiodinated products.
Substitution: The triiodo groups can undergo nucleophilic substitution to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as thiols and amines are employed under basic conditions.
Major Products
Oxidation: Carbonyl and nitroso derivatives.
Reduction: Amines and deiodinated compounds.
Substitution: Thiol and amine-substituted derivatives.
Aplicaciones Científicas De Investigación
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodo-benzoate, (2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Utilized in the development of diagnostic agents and as a potential therapeutic compound.
Industry: Applied in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and acetamido groups can form hydrogen bonds with biological macromolecules, while the triiodo groups can participate in halogen bonding. The methylamino group can interact with nucleophilic sites, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodo-benzoate
- (2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol
- 2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodo-benzamide
Uniqueness
The uniqueness of 2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodo-benzoate, (2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C22H32I3N3O11 |
|---|---|
Peso molecular |
895.2 g/mol |
Nombre IUPAC |
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C15H15I3N2O6.C7H17NO5/c1-4-7(23)14(24)26-15(25)8-9(16)12(19-5(2)21)11(18)13(10(8)17)20-6(3)22;1-8-2-4(10)6(12)7(13)5(11)3-9/h7,23H,4H2,1-3H3,(H,19,21)(H,20,22);4-13H,2-3H2,1H3 |
Clave InChI |
PIBRPEIQGVSVLG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I)O.CNCC(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2'-Deoxyuridine-5'-[(a,b)-methyleno]triphosphate sodium salt-10 mM aqueous solution](/img/structure/B12073149.png)


![1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12073169.png)
![3-[(3,4-Difluorophenoxy)methyl]pyrrolidine](/img/structure/B12073173.png)




